molecular formula C7H12N2O2S B066734 4-Ethyl-2-oxo-3-oxazolidineethanethioamide CAS No. 172514-89-5

4-Ethyl-2-oxo-3-oxazolidineethanethioamide

Cat. No. B066734
M. Wt: 188.25 g/mol
InChI Key: AKFDHLPACSNPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-oxo-3-oxazolidineethanethioamide, also known as ethionamide, is a synthetic compound used as an antibiotic to treat tuberculosis. It was first introduced in the 1950s and has since been used as a second-line drug for the treatment of drug-resistant tuberculosis. Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria.

Mechanism Of Action

Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria. This leads to the death of the bacteria.

Biochemical And Physiological Effects

Ethionamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable second-line drug for the treatment of tuberculosis. One limitation of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its potential toxicity. It has been shown to have hepatotoxicity and neurotoxicity in some patients.

Future Directions

There are several future directions for the study of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. One direction is the development of new derivatives of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide that are more effective against drug-resistant strains of Mycobacterium tuberculosis. Another direction is the study of the potential use of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in the treatment of cancer. Finally, the development of new methods for the synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide may lead to more efficient and cost-effective production of the drug.

Synthesis Methods

The synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide involves the reaction of 2-mercaptoacetaldehyde with 2-amino-4-ethylpyrimidine to form 4-ethyl-2-mercapto-3-oxazolidinone. This intermediate is then reacted with thionyl chloride to form 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. The overall reaction can be represented as follows:
2-mercaptoacetaldehyde + 2-amino-4-ethylpyrimidine → 4-ethyl-2-mercapto-3-oxazolidinone
4-ethyl-2-mercapto-3-oxazolidinone + thionyl chloride → 4-Ethyl-2-oxo-3-oxazolidineethanethioamide (4-Ethyl-2-oxo-3-oxazolidineethanethioamide)

Scientific Research Applications

Ethionamide has been extensively studied for its use in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable second-line drug. In addition to its use as an antibiotic, 4-Ethyl-2-oxo-3-oxazolidineethanethioamide has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.

properties

CAS RN

172514-89-5

Product Name

4-Ethyl-2-oxo-3-oxazolidineethanethioamide

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)ethanethioamide

InChI

InChI=1S/C7H12N2O2S/c1-2-5-4-11-7(10)9(5)3-6(8)12/h5H,2-4H2,1H3,(H2,8,12)

InChI Key

AKFDHLPACSNPQT-UHFFFAOYSA-N

SMILES

CCC1COC(=O)N1CC(=S)N

Canonical SMILES

CCC1COC(=O)N1CC(=S)N

synonyms

3-Oxazolidineethanethioamide, 4-ethyl-2-oxo-

Origin of Product

United States

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